Welcome to the BenchChem Online Store!
molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No. B040952
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06211375B1

Procedure details

To 27 g of 2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid was added 28 ml of N-methylpyrrolidone and 10 ml of triethylamine and the mixture was stirred at 140° C. for 2 days. The reaction solution was poured into 6N hydrochloric acid with cooling, and separated by adding diethylether and aqueous solution of sodium hydroxide. The aqueous layer was acidified and extracted with diethylether.
Name
2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6](C(O)=O)[C:5]([F:14])=[C:4]([F:15])[C:3]=1[CH2:16]C(O)=O.CN1CCCC1=O.Cl>C(N(CC)CC)C>[CH3:16][C:3]1[C:2]([F:1])=[C:7]([CH:6]=[C:5]([F:14])[C:4]=1[F:15])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid
Quantity
27 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C(=O)O)C(=O)O)F)F)CC(=O)O
Name
Quantity
28 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
by adding diethylether and aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CC=1C(=C(C(=O)O)C=C(C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.